molecular formula C17H24O6 B1231726 4-Acetoxyscirpene-3,15-diol

4-Acetoxyscirpene-3,15-diol

Cat. No. B1231726
M. Wt: 324.4 g/mol
InChI Key: YIFMFXZUYBFVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxyscirpene-3, 15-diol belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. 4-Acetoxyscirpene-3, 15-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 4-acetoxyscirpene-3, 15-diol is primarily located in the cytoplasm.

Scientific Research Applications

Microbial Conversion

4-Acetoxyscirpene-3,15-diol is produced through microbial conversion. A study demonstrated that Fusarium oxysporum f.sp. vasinfectum can form 3-acetoxyscirpene-4,15-diol from anguidine (4,15-diacetoxyscirpene-3-ol) via various intermediates. This process leads to a new 3-acetoxy analog with lower activity compared to anguidine and other monoacetoxy derivatives (Claridge & Schmitz, 1979).

Cytotoxicity Analysis

The compound's cytotoxic effects have been studied. For example, 4β-acetoxyscirpendiol (4-MAS), a scirpenol subfamily mycotoxin, was isolated and shown to induce apoptosis in human Jurkat T cells. Acetoxylation at specific positions on the scirpenol family affects the cytotoxicity, indicating a complex relationship between chemical structure and biological activity (Lee, Park, & Kim, 2006).

Analytical Method Development

Research has also focused on developing analytical methods for determining modified forms of 4,15-Diacetoxyscirpenol, including 4-Acetoxyscirpene-3,15-diol, in various food products. This is essential for food safety and understanding the compound's occurrence in the food supply (Yoshinari, Takeda, Watanabe, & Sugita‐Konishi, 2018).

Bacterial Production of Diols

Research has been conducted on the production of acetylated diols like acetylbutanediol (ABD) from acetoin metabolism by Bacillus pumilus. This study offers insights into the bacterial production of similar diols and could be relevant for understanding the metabolic pathways involving compounds like 4-Acetoxyscirpene-3,15-diol (Xiao, Ma, Xu, & Lu, 2009).

Toxicity and Health Risk Assessment

Scirpentriol and its acetylated derivatives, including 4,15-diacetoxyscirpenol, have been analyzed for their structure, biosynthesis, analysis, and toxicity. This research is crucial for assessing the potential health risks of these compounds, which could apply to 4-Acetoxyscirpene-3,15-diol as well (Schollenberger, Drochner, & Müller, 2007).

properties

Product Name

4-Acetoxyscirpene-3,15-diol

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

[10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

InChI

InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(20)13(22-10(2)19)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3

InChI Key

YIFMFXZUYBFVFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO

synonyms

4-acetoxyscirpene-3,15-diol
4-acetoxyscirpenediol
4beta-acetoxyscirpene-3alpha,15-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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